Ret-IN-13 is a chemical compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in targeting the RET (rearranged during transfection) protein, a receptor tyrosine kinase implicated in various cancers, including non-small cell lung carcinoma (NSCLC). This compound is classified as a small molecule inhibitor specifically designed to modulate RET signaling pathways, which are crucial for cell proliferation and survival.
Ret-IN-13 is synthesized from various precursor compounds through established organic synthesis techniques. It falls under the classification of kinase inhibitors, which are compounds that inhibit the activity of specific kinases involved in cancer progression. The RET protein itself is activated by various ligands, leading to oncogenic transformations when mutated or rearranged.
The synthesis of Ret-IN-13 typically involves several key steps:
These synthetic routes allow for the production of Ret-IN-13 with specific structural characteristics that enhance its biological activity against RET.
Ret-IN-13 possesses a unique molecular structure characterized by:
The molecular formula and specific structural data (such as molecular weight and 3D conformation) are critical for understanding its binding affinity and inhibitory potential against RET.
Ret-IN-13 participates in various chemical reactions that are crucial for its functionality:
These reactions highlight the compound's dual functionality—acting as both a traditional inhibitor and a photoswitchable agent.
The mechanism of action for Ret-IN-13 involves several steps:
Ret-IN-13 exhibits several notable physical and chemical properties:
These properties are essential for evaluating the compound's suitability for clinical applications.
Ret-IN-13 has several promising applications in scientific research:
CAS No.: 125-66-6
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 3233-56-5